3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
Overview
Description
3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridyl group, and a dichlorophenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a dichlorophenyl boronic acid and a halogenated intermediate.
Formation of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through an alkylation reaction, where an appropriate alkylating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridyl or dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Pyridine, dichlorophenyl boronic acid, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to nucleic acids, affecting transcription and translation processes.
Modulation of Receptor Activity: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
Uniqueness
3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
Properties
IUPAC Name |
4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-10-23-16(12-6-8-20-9-7-12)21-22-17(23)24-11-13-14(18)4-3-5-15(13)19/h2-9H,1,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEIBGVZMMGCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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